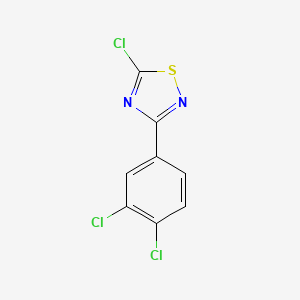

5-chloro-3-(3,4-dichlorophenyl)-1,2,4-thiadiazole

Vue d'ensemble

Description

The compound “5-chloro-3-(3,4-dichlorophenyl)-1,2,4-thiadiazole” is a type of aromatic compound1. However, the specific details about this compound are not readily available in the search results.

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, indole derivatives, which are bioactive aromatic compounds, have been synthesized for various biological applications1. However, the specific synthesis process for “5-chloro-3-(3,4-dichlorophenyl)-1,2,4-thiadiazole” is not explicitly mentioned in the search results.Molecular Structure Analysis

The molecular structure of “5-chloro-3-(3,4-dichlorophenyl)-1,2,4-thiadiazole” is not directly available from the search results. However, similar compounds like “5-Chloro-3-(3,4-dichlorophenyl)benzoic acid” have a molecular formula of C13H7Cl3O22.Chemical Reactions Analysis

The specific chemical reactions involving “5-chloro-3-(3,4-dichlorophenyl)-1,2,4-thiadiazole” are not detailed in the search results. However, similar compounds, such as indole derivatives, have been found to possess various biological activities, which have created interest among researchers to synthesize a variety of indole derivatives1.Physical And Chemical Properties Analysis

The specific physical and chemical properties of “5-chloro-3-(3,4-dichlorophenyl)-1,2,4-thiadiazole” are not available in the search results. However, similar compounds like “5-Chloro-3-(3,4-dichlorophenyl)benzoic acid” have a molecular weight of 301.552.Applications De Recherche Scientifique

Antimalarial Agents

5-chloro-3-(3,4-dichlorophenyl)-1,2,4-thiadiazole and its derivatives have demonstrated significant potential as antimalarial agents. The synthesis of various thiadiazoles, including those with 3,4-dichlorophenyl groups, has shown promising antimalarial activity. Specifically, certain compounds in this category have been identified for expanded antimalarial and toxicological studies due to their remarkable efficacy against strains of Plasmodium berghei and P. gallinaceum (Faslager, Johnson, & Werbel, 1973).

Antimicrobial Agents

The compounds derived from 5-chloro-3-(3,4-dichlorophenyl)-1,2,4-thiadiazole have been explored for their antimicrobial properties. Synthesis of formazans from Mannich base of related thiadiazoles has shown moderate antimicrobial activity against various bacterial and fungal strains, including Escherichia coli and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014).

Structural and Electronic Properties

The structural and electronic properties of thiadiazole compounds have been a focus of scientific investigation. Studies have combined experimental and theoretical approaches, such as density functional theory (DFT), to understand the molecular and crystal structures, electronic properties, and potential applications in materials science. For example, research on 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole has provided valuable insights into the design of new chemical entities for specific applications (Kerru, Gummidi, Bhaskaruni, Maddila, Singh, & Jonnalagadda, 2019).

Corrosion Inhibition

Another interesting application area is the use of thiadiazole derivatives as corrosion inhibitors. Studies have shown that certain 1,3,4-thiadiazoles can inhibit the corrosion of metals in acidic environments. The effectiveness of these compounds as corrosion inhibitors has been linked to their electronic structure, with research exploring the relationship between molecular properties and inhibition performance (Bentiss, Lebrini, Lagrenée, Traisnel, Elfarouk, & Vezin, 2007).

Safety And Hazards

The safety and hazards associated with “5-chloro-3-(3,4-dichlorophenyl)-1,2,4-thiadiazole” are not explicitly mentioned in the search results.

Orientations Futures

The future directions for “5-chloro-3-(3,4-dichlorophenyl)-1,2,4-thiadiazole” are not explicitly mentioned in the search results. However, it is noted that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities1.

Propriétés

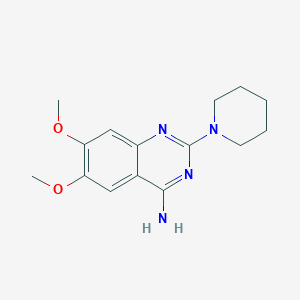

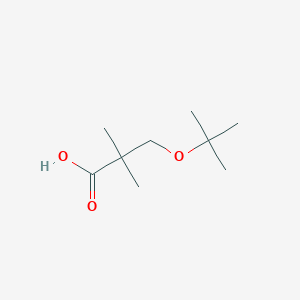

IUPAC Name |

5-chloro-3-(3,4-dichlorophenyl)-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2S/c9-5-2-1-4(3-6(5)10)7-12-8(11)14-13-7/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSYPGNAVDARCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NSC(=N2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-(3,4-dichlorophenyl)-1,2,4-thiadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(benzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B6612812.png)

![2-hydroxy-4-[(1H-imidazol-1-yl)methyl]benzonitrile](/img/structure/B6612833.png)